
(aminomethyl)(chloromethyl)dimethylsilane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of (chloromethyl)dimethylsilane, a related compound, is C3H9ClSi, and its molecular weight is 108.642 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemistry of silanols, which are related to (chloromethyl)dimethylsilanol, has attracted considerable interest in recent decades . Silanols are nucleophilic coupling reagents in organic synthesis and versatile building blocks for the synthesis of silsequioxanes, metallasiloxanes, and related silicon-based polymeric materials .Physical And Chemical Properties Analysis
The physical state of (chloromethyl)dimethylsilane, a related compound, at 20 degrees Celsius is liquid . It has a molecular weight of 143.09 . It is a clear, mobile, colorless to yellowish, caustic liquid with a pungent odor .作用機序
The mechanism of action of (aminomethyl)(chloromethyl)dimethylsilane hydrochloride is not fully understood, but it is believed to involve the formation of a complex between the dimethylamine group and the chloromethylmethylsilane, which then undergoes a substitution reaction. This reaction results in the formation of a new compound, which is then further reacted to form the desired product.
Biochemical and Physiological Effects
This compound is considered to be relatively non-toxic, and has been used extensively in scientific research and industrial applications. However, there is limited information available on the biochemical and physiological effects of this compound. It is known that this compound can cause irritation to the skin and eyes, and can cause respiratory irritation if inhaled. In addition, this compound can cause irritation to the gastrointestinal tract if ingested.
実験室実験の利点と制限
(aminomethyl)(chloromethyl)dimethylsilane hydrochloride has many advantages for use in laboratory experiments. It is relatively non-toxic, has a wide range of applications in organic synthesis, and is relatively inexpensive. However, this compound can be irritating to the skin and eyes, and can cause respiratory irritation if inhaled. In addition, this compound can cause irritation to the gastrointestinal tract if ingested.
将来の方向性
Given the wide range of applications of (aminomethyl)(chloromethyl)dimethylsilane hydrochloride, there are many potential future directions for research. These include the development of new catalysts based on this compound, the development of new polymers based on this compound, and the development of new methods for the synthesis of this compound. In addition, research into the biochemical and physiological effects of this compound could provide valuable information for the safe and effective use of the compound. Finally, research into the environmental effects of this compound could help to reduce the environmental impact of its use.
合成法
(aminomethyl)(chloromethyl)dimethylsilane hydrochloride is synthesized by reacting dimethylamine and chloromethylmethylsilane in aqueous hydrochloric acid. The reaction is typically carried out at room temperature, and the product is a colorless, odorless, and relatively non-toxic solid. The reaction proceeds via a substitution reaction, in which the chlorine atom of the chloromethylmethylsilane is replaced by the dimethylamine group. The reaction is typically carried out in an aqueous solution of hydrochloric acid, which acts as a catalyst and helps to solubilize the reactants.
科学的研究の応用
(aminomethyl)(chloromethyl)dimethylsilane hydrochloride has been used extensively in scientific research, particularly in the fields of organic synthesis, catalysis, and polymer synthesis. In organic synthesis, this compound is often used as a catalyst for the Wittig reaction, the Stille reaction, and the Heck reaction. In catalysis, this compound is used to promote the formation of polymers, such as polysiloxanes, polysilanes, and polysulfides. In polymer synthesis, this compound is used as a catalyst for the formation of polymers, such as polystyrene, polyethylene, and polypropylene.
Safety and Hazards
特性
IUPAC Name |
[chloromethyl(dimethyl)silyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClNSi.ClH/c1-7(2,3-5)4-6;/h3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRJDNHVDNJJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CN)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2NSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
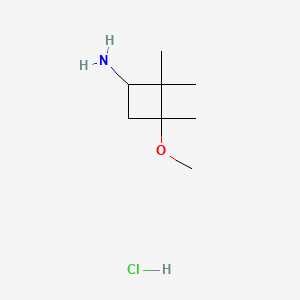
![sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate](/img/structure/B6608920.png)
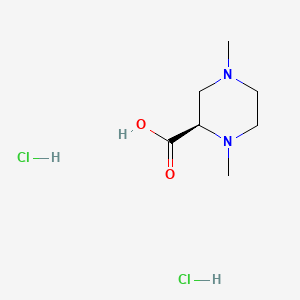
![tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate](/img/structure/B6608931.png)

![2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid](/img/structure/B6608943.png)
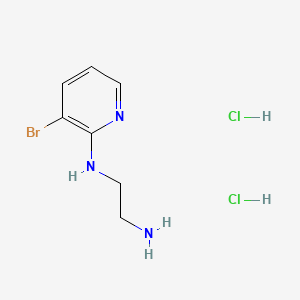
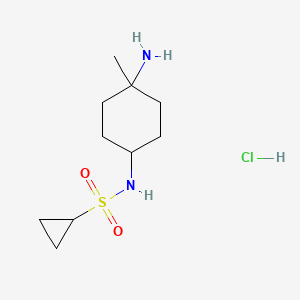
![6-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B6608959.png)
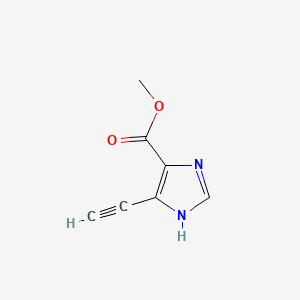
![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)
![[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol](/img/structure/B6609000.png)


